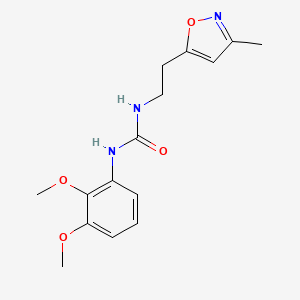

1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Urea derivatives are synthesized through a variety of chemical reactions, including the condensation of amines with isocyanates or through modifications of pre-existing urea compounds. For instance, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement facilitates the synthesis of ureas from carboxylic acids, showcasing a method to obtain urea derivatives without racemization under mild conditions (Thalluri et al., 2014).

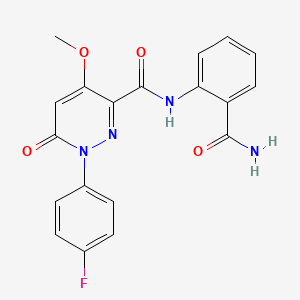

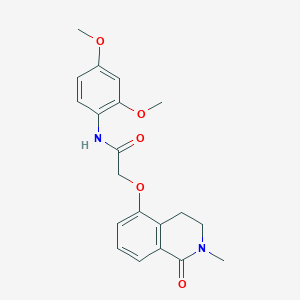

Molecular Structure Analysis

The molecular structure of urea derivatives often involves planar configurations around the urea moiety, stabilized by intramolecular hydrogen bonds. For example, in compounds such as 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the dimethoxyphenyl part maintains planarity, and the entire molecule's stability is enhanced by hydrogen bonding, forming a three-dimensional network in the crystal structure (Hyeong Choi et al., 2010).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, including nucleophilic substitutions and rearrangements, highlighting their reactivity. The synthesis processes often involve reactions under specific conditions that can lead to the formation of complex structures with unique properties, as seen in the synthesis of hydroxamic acids and ureas from carboxylic acids using specific reagents (Thalluri et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds act by forming a protective layer on the metal surface, thereby reducing corrosion. Their effectiveness is confirmed through various methods, including electrochemical impedance spectroscopy and scanning electron microscopy, indicating their potential for industrial applications in protecting metallic structures (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Anticancer Agents

Urea derivatives are also being explored for their anticancer properties. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Certain compounds in this series have shown significant inhibitory effects, suggesting their potential as new anticancer agents. These findings open avenues for further research into urea derivatives as possible therapeutic options for cancer treatment (Jian Feng, Tai Li, Shishao Liang, et al., 2020).

Synthesis of Hydroxamic Acids and Ureas

The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This process allows for the racemization-free synthesis of hydroxamic acids and ureas in a single pot, providing an efficient and environmentally friendly method for the preparation of these compounds. This demonstrates the versatility of urea derivatives in synthetic chemistry, offering a straightforward approach for generating a wide range of functional molecules (Kishore Thalluri, S. Manne, Dharm Dev, Bhubaneswar Mandal, 2014).

Propriétés

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-10-9-11(22-18-10)7-8-16-15(19)17-12-5-4-6-13(20-2)14(12)21-3/h4-6,9H,7-8H2,1-3H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNSJAVZTAIPNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dimethoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2495870.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)